molecular formula C11H6BrNO B12963088 2-Bromo-5-(3-ethynylphenyl)oxazole

2-Bromo-5-(3-ethynylphenyl)oxazole

Cat. No.: B12963088
M. Wt: 248.07 g/mol
InChI Key: YZRIJOUSBHJSDK-UHFFFAOYSA-N
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Description

2-Bromo-5-(3-ethynylphenyl)oxazole is a brominated oxazole derivative featuring an ethynylphenyl substituent at the 5-position and a bromine atom at the 2-position of the oxazole ring. Oxazoles are five-membered heterocyclic compounds containing oxygen and nitrogen, widely recognized for their stability and utility in pharmaceutical and materials science due to their ability to engage in hydrogen bonding and π–π interactions .

Properties

Molecular Formula

C11H6BrNO

Molecular Weight

248.07 g/mol

IUPAC Name

2-bromo-5-(3-ethynylphenyl)-1,3-oxazole

InChI

InChI=1S/C11H6BrNO/c1-2-8-4-3-5-9(6-8)10-7-13-11(12)14-10/h1,3-7H

InChI Key

YZRIJOUSBHJSDK-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC=C1)C2=CN=C(O2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(3-ethynylphenyl)oxazole can be achieved through several methods. One common approach involves the use of palladium-catalyzed direct arylation of oxazoles. This method allows for the regioselective introduction of aryl groups at specific positions on the oxazole ring. For example, the reaction of ethyl oxazole-4-carboxylate with iodo-, bromo-, and chloro (hetero)aromatics in the presence of a palladium catalyst can yield 2,5-disubstituted oxazoles .

Another method involves the use of tosylmethyl isocyanide (TosMIC) in the Van Leusen oxazole synthesis. This approach allows for the preparation of 4,5-disubstituted oxazoles in high yields. The reaction typically involves the use of aliphatic halides and various aldehydes in ionic liquids, which can be reused as solvents for multiple runs without significant loss of yields

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Brominated Oxazoles

Brominated oxazoles vary significantly based on substituent patterns, influencing their physicochemical and reactive properties. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
2-Bromo-5-ethyl-1,3-oxazole Ethyl at position 5 C₅H₆BrNO 176.01 Simpler alkyl substitution; likely higher lipophilicity compared to aryl derivatives.
5-(4-Bromo-2,3-dimethylphenyl)oxazole Dimethylphenyl at position 5 C₁₁H₁₀BrNO 268.11 Steric hindrance from methyl groups may reduce reactivity in cross-coupling reactions.
2-Bromo-5-(oxan-4-yl)-1,3-oxazole Oxane ring at position 5 C₈H₁₀BrNO₂ 240.08 Predicted boiling point: 182.8°C; tetrahydropyran substitution enhances solubility in polar solvents.
  • Substituent Effects :
    • Ethynylphenyl groups (as in the target compound) confer linear geometry and π-conjugation, favoring electronic interactions in medicinal chemistry. In contrast, alkyl or saturated heterocyclic substituents (e.g., oxane) increase steric bulk and polarity .
    • Bromine at the 2-position is a common feature, enabling regioselective electrophilic substitutions or metal-catalyzed coupling reactions .

Isoxazole and Thiazole Derivatives

Replacing the oxygen atom in oxazole with nitrogen (isoxazole) or sulfur (thiazole) alters electronic properties and bioactivity:

Compound Name Heteroatoms Molecular Formula Key Features Reference
3-(4-Bromophenyl)-5-(thiophen-2-yl)isoxazole O, N C₁₃H₈BrNO₂S Isoxazole’s reduced aromaticity compared to oxazole may decrease metabolic stability. Thiophene enhances π-stacking.
2-Bromo-5-(trifluoromethyl)thiazole S, N C₄HBrF₃NS Thiazole’s sulfur atom increases electronegativity, potentially improving binding to metal ions in catalysis.
  • Electronic and Pharmacological Impact :
    • Isoxazoles exhibit weaker aromaticity than oxazoles, reducing their stability in biological environments but improving solubility .
    • Thiazoles, with sulfur’s polarizability, often show enhanced binding to enzymes like kinases or HDACs compared to oxazoles .

Physicochemical Properties

Key properties of selected compounds are summarized below:

Compound Name Boiling Point (°C) Melting Point (°C) Density (g/cm³) Flammability Reference
Oxazole (parent compound) 69–70 -84 - Highly flammable
2-Bromo-5-(trifluoromethyl)thiazole 182.8 (predicted) - 1.904 (predicted) Not reported
5-Bromo-3-(3-bromophenyl)isoxazole - - - Hazardous (GHS)
  • Trends :
    • Bromination increases molecular weight and boiling points compared to parent oxazole .
    • Fluorinated or trifluoromethyl groups (e.g., in thiazoles) elevate density and thermal stability .

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